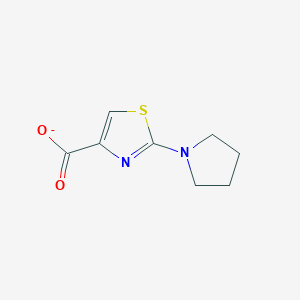
3,5-dichloro-6-fluoro-4-imino-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-6-fluoro-4-imino-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H3Cl2FN2O. This compound is known for its unique chemical structure, which includes both chlorine and fluorine atoms attached to a pyridine ring. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-6-fluoro-4-imino-1H-pyridin-2-one typically involves the reaction of 3,5-dichloro-6-fluoro-2-pyridone with appropriate reagents under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dichloro-6-fluoro-4-imino-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-6-fluoro-4-imino-1H-pyridin-2-one is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-6-fluoro-4-imino-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-3,5-dichloro-6-fluoro-2-pyridone
- 2-hydroxy-3,5-dichloro-4-amino-6-fluoropyridine
- 4-amino-3,5-dichloro-6-fluoropyridin-2-ol
Uniqueness
3,5-dichloro-6-fluoro-4-imino-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C5H3Cl2FN2O |
|---|---|
Molekulargewicht |
196.99 g/mol |
IUPAC-Name |
3,5-dichloro-6-fluoro-4-imino-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3Cl2FN2O/c6-1-3(9)2(7)5(11)10-4(1)8/h2,9H,(H,10,11) |
InChI-Schlüssel |
LNFPMCODQNLCKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=N)C(=C(NC1=O)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346957.png)


![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)
![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)
![2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)


![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
